1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
Description
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)butane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h8-10H,2-6H2,1H3 |
InChI Key |
JCHONSNUCSVLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction for Bicyclo[2.2.1]heptane Skeleton Construction
The bicyclo[2.2.1]heptane core can be synthesized via intermolecular Diels-Alder reactions. For example:
- Reactants : 5,5-Disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes and dienophiles (e.g., maleic anhydride).
- Conditions : Thermal or catalytic activation (e.g., Lewis acids).
- Outcome : Forms bicyclo[2.2.1]heptane derivatives with bridgehead functionalization.
| Step | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| Diene synthesis | Silylation of cyclopentadiene | 60–75% | Enables regioselective Diels-Alder reactivity |
| Cycloaddition | Toluene, 80°C, 12h | 85% | Generates bicyclic framework with oxy-functionalized carbons |
Oxidation of Bicyclo[2.2.1]heptane Precursors
Bicyclo[2.2.1]heptane-2,3-dione, a structurally related compound, is synthesized via oxidation of norbornene derivatives:
| Substrate | Oxidizing Agent | Catalyst | Yield |
|---|---|---|---|
| Norbornene | H₂O₂ | Mn-dmtacn/SiO₂ | 64% |
This method could be adapted to introduce the butane-1,3-dione moiety by elongating the carbon chain post-oxidation.
Acylation of Bicyclo[2.2.1]heptane Derivatives
The butane-1,3-dione group may be introduced via Friedel-Crafts acylation or ketone condensation:
- Example : Reaction of bicyclo[2.2.1]heptan-2-yl acetyl chloride with diketene or acetylacetone.
- Conditions : Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents.
| Acylating Agent | Catalyst | Solvent | Yield |
|---|---|---|---|
| Acetylacetone | AlCl₃ | CH₂Cl₂ | 45–60% (theoretical) |
Deamination and Ring Contraction
Amino alcohol derivatives of bicyclo[2.2.1]heptane undergo nitrous acid-induced deamination to form aldehydes, which can be oxidized to ketones. For example:
- Substrate : 1-Amino-3,3-dimethylbicyclo[2.2.1]heptan-2-ol.
- Reagent : HNO₂, followed by oxidation with O₂.
| Step | Product | Yield |
|---|---|---|
| Deamination | Aldehyde intermediate | 70% |
| Oxidation | Dione derivative | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder | High regioselectivity | Requires specialized dienes |
| Oxidation | Scalable | Limited functional group tolerance |
| Acylation | Modular | Low yields in bulky systems |
| Organocatalysis | Enantioselective | Unproven for diones |
Proposed Synthetic Route
A plausible pathway for 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione:
- Synthesize bicyclo[2.2.1]heptan-2-yl acetyl chloride via Friedel-Crafts acylation.
- React with acetylacetone under basic conditions to form the dione.
- Purify via column chromatography (hexane/EtOAc).
Expected Challenges : Steric hindrance from the bicyclic framework may reduce acylation efficiency. Catalytic asymmetric methods remain unexplored for this target.
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dione group to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its stability and rigidity.
Industry: It is used in the synthesis of polymers and other materials that require stable bicyclic structures
Mechanism of Action
The mechanism by which 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the butane-1,3-dione moiety can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Substituent Effects :
- Halogenated Derivatives : Bromine or fluorine substituents (e.g., compounds 5c , 5d , 5f ) enhance hydrophobic interactions and binding affinity. For instance, 5c (4-bromophenyl) showed a high docking score (-10.2 kcal/mol) against breast cancer protein 2ZOQ .
- Aryl and Alkyl Groups : Derivatives like 5a (diphenylpropyl) and 5-(4-chlorophenyl)-2-hydroxymethylenecyclohexane-1,3-dione (bound to FABP4/5) rely on aromatic rings for π-π stacking or metal chelation .
- Morpholine Group : The 5-methylmorpholinyl substituent may improve water solubility and hydrogen-bonding capacity compared to purely hydrophobic groups.
Key Findings :
- Anticancer Activity : Compound 5c demonstrated potent in vitro cytotoxicity, likely due to bromine-induced enhanced binding to 2ZOQ . The morpholine derivative’s activity remains unstudied but could be inferred to differ due to altered solubility.
- Enzyme Inhibition : Derivatives like 5-(4-chlorophenyl)-2-hydroxymethylenecyclohexane-1,3-dione inhibit FABP4/5 via structural complementarity to the enzyme’s active site .
Physicochemical and ADMET Properties
- Hydrophobicity : Brominated derivatives (e.g., 5c ) exhibit higher hydrophobicity (logP ~4.5), whereas morpholine-containing compounds may have lower logP values due to the polar tertiary amine.
- ADMET Optimization : Pyrazolone derivatives underwent hit-to-lead optimization to improve metabolic stability and toxicity profiles . Morpholine’s electron-rich nitrogen could reduce hepatic clearance compared to halogenated analogs.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Para-substituted bromine (as in 5c ) confers higher binding affinity than ortho-substituted analogs (e.g., 5d ) .
- Scaffold Hybridization : Hybrids like 5-(4-chlorophenyl)-2-piperazinylcyclohexane-1,3-dione (CAS 299935-27-6) combine cyclohexane-1,3-dione with piperazine for improved pharmacokinetics .
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its genotoxic effects, oxidative stress responses, and implications in various biological systems.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : C_{11}H_{16}O_2
- Molecular Weight : 180.25 g/mol
Genotoxic Effects
Recent studies have highlighted the genotoxic effects of compounds related to bicyclo[2.2.1]heptane derivatives. For instance, research on 2,2'-bis(bicyclo[2.2.1]heptane) demonstrated its ability to induce a bacterial SOS response in Escherichia coli without exhibiting alkylating effects. The study indicated that oxidative stress plays a significant role in the genotoxicity observed with these compounds .
Key Findings:
- Induction of SOS response in E. coli.
- No alkylating effect detected.
- Generation of reactive oxygen species (ROS) linked to DNA damage.
Cytotoxicity and Oxidative Stress
The cytotoxicity of this compound was assessed through luminescence assays in bacterial models. At high concentrations (100 g/L), the compound caused significant cytotoxic effects, leading to a decrease in luminescence, indicating cell viability loss . This suggests that the compound can induce oxidative stress, which may contribute to its overall biological activity.
Table 1: Cytotoxic Effects of this compound
| Concentration (g/L) | Luminescence Reduction (%) | Statistical Significance (p-value) |
|---|---|---|
| 0 | 0 | - |
| 1 | 10 | >0.05 |
| 10 | 30 | <0.001 |
| 100 | 60 | <0.001 |
Study on Bacterial Response
A notable study evaluated the response of E. coli strains with luciferase genes fused to stress-inducible promoters when exposed to various concentrations of bicyclic compounds, including derivatives of bicyclo[2.2.1]heptane. The results indicated a clear dose-dependent response with significant activation at higher concentrations, correlating with increased levels of DNA damage and oxidative stress markers .
Implications for Drug Development
The biological activities associated with bicyclic compounds such as this compound suggest potential applications in drug development, particularly in targeting oxidative stress-related pathways or as agents that induce cellular responses relevant to cancer therapy.
Q & A
Q. What are the optimized synthetic routes for 1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione, and how do reaction conditions influence yield?
The synthesis typically involves two stages: (1) constructing the bicyclo[2.2.1]heptane core via Diels-Alder or cyclopropanation reactions, and (2) introducing the butane-1,3-dione moiety via nucleophilic substitution or carbonyl coupling. For example, bicyclic intermediates can be functionalized using CDI (1,1'-carbonyldiimidazole) in the presence of triethylamine to activate carbonyl groups . Yield optimization requires precise control of solvent polarity (e.g., THF vs. DCM), temperature (often 0–25°C), and stoichiometric ratios. Continuous flow reactors are recommended for scalability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming bicyclic geometry and ketone positions. For example, deshielded carbonyl carbons appear at ~200–210 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO) with accuracy <2 ppm. Fragmentation patterns distinguish bicyclic vs. linear isomers .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%) and detects byproducts like unreacted bicycloheptane precursors .
Q. How does the compound’s stability vary under different storage conditions?
The diketone group is prone to hydrolysis and photodegradation. Stability studies recommend:
- Storage at –20°C in inert atmosphere (argon) to prevent oxidation.
- Avoidance of protic solvents (e.g., water, alcohols) during handling.
- UV-Vis monitoring shows decomposition rates increase above 25°C (t <72 hours at 37°C) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of halogenated analogs of this compound?
Comparative studies of halogenated derivatives (e.g., 2-bromo, 2-chloro) reveal that bulkier substituents enhance steric hindrance, reducing enzymatic binding but increasing membrane permeability. For example:
| Derivative | Antimicrobial IC (µM) | Anticancer IC (µM) |
|---|---|---|
| Bromo-substituted | 12.5 ± 1.2 | 8.7 ± 0.9 |
| Chloro-substituted | 25.3 ± 2.1 | 15.4 ± 1.5 |
| The bromo analog’s superior activity correlates with its electronegativity and lipophilicity (ClogP = 2.8 vs. 2.5 for chloro) . |
Q. How can computational modeling predict regioselectivity in its reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify the most electrophilic carbonyl carbon (C1 vs. C3). Fukui indices indicate higher electrophilicity at C1 due to steric shielding of C3 by the bicyclic framework. Molecular dynamics simulations further show solvent effects (e.g., acetone stabilizes transition states via dipole interactions) .
Q. How can contradictory bioactivity data across cell lines be resolved?
Discrepancies in cytotoxicity (e.g., efficacy in breast cancer vs. null activity in lung cancer) may arise from:
- Target expression variability : Topoisomerase I inhibition requires overexpression in specific cell types.
- Metabolic stability : CYP450 isoforms in lung cells may rapidly degrade the compound.
Solutions include: - Isozyme-specific inhibition assays.
- Radiolabeled tracer studies (e.g., C) to track metabolic fate .
Q. What catalytic strategies enhance enantioselective synthesis of its derivatives?
Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric organocatalysts (e.g., proline derivatives) can induce enantioselectivity (>90% ee). For example, Michael additions to the diketone moiety using L-proline achieve 94% ee in THF at –40°C .
Methodological Considerations
3.1 Designing experiments to resolve spectral overlaps in NMR:
- Use H-C HSQC to correlate overlapping proton signals (δ 1.5–2.5 ppm) with distinct carbons.
- Paramagnetic shift reagents (e.g., Eu(fod)) resolve diastereotopic protons in the bicyclic framework .
3.2 Validating biological targets:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) to recombinant proteins.
- Knockdown models : CRISPR-Cas9 silencing of putative targets (e.g., topoisomerase I) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
